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Cat. No.: B15551310 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoyl-CoA hydratase (ECHS1), also known as crotonase, is a crucial enzyme in the

mitochondrial fatty acid β-oxidation pathway. It catalyzes the second step of this pathway: the

stereospecific hydration of a trans-2-enoyl-CoA thioester to form a 3-hydroxyacyl-CoA.[1][2][3]

This reaction is essential for the breakdown of fatty acids to produce acetyl-CoA, which

subsequently enters the citric acid cycle for energy production in the form of ATP.[1] Given its

central role in metabolism, measuring ECHS1 activity is vital for studying metabolic disorders,

drug toxicity, and for the development of therapeutics targeting fatty acid metabolism.[4]

This document provides a detailed protocol for a continuous spectrophotometric assay to

determine enoyl-CoA hydratase activity in various biological samples. The method is based on

monitoring the decrease in absorbance that accompanies the hydration of the double bond in

the enoyl-CoA substrate.

Principle of the Assay
The activity of enoyl-CoA hydratase is determined by measuring the rate of disappearance of

the trans-2-enoyl-CoA substrate. The conjugated double bond in the thioester substrate, such

as crotonyl-CoA, exhibits strong absorbance at a specific UV wavelength. The enzymatic

hydration of this double bond to form 3-hydroxyacyl-CoA leads to a decrease in absorbance.[5]
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The rate of this decrease is directly proportional to the enzyme activity. The most commonly

used substrate is crotonyl-CoA, which has a peak absorbance at 263 nm.[5]

The reaction is as follows:

trans-2-Enoyl-CoA + H₂O ---(Enoyl-CoA Hydratase)--> 3-Hydroxyacyl-CoA

Signaling Pathway and Experimental Workflow
Fatty Acid β-Oxidation Pathway
The diagram below illustrates the central role of Enoyl-CoA Hydratase (ECHS1) in the fatty acid

β-oxidation cycle, a four-step process that shortens the fatty acyl-CoA chain by two carbons in

each cycle.
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Caption: The role of Enoyl-CoA Hydratase (ECHS1) in the β-oxidation spiral.

Experimental Workflow Diagram
This diagram outlines the major steps involved in the preparation and analysis of samples for

the enoyl-CoA hydratase activity assay.
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Caption: Workflow for the spectrophotometric ECHS1 activity assay.
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Experimental Protocols
Protocol 1: Sample Preparation
A. From Cultured Cells (Adherent or Suspension)

Harvest cells (~5-10 million) by centrifugation (500 x g, 5 min, 4°C).

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

Resuspend the pellet in 500 µL of ice-cold Mitochondria Isolation Buffer (see Reagents

section).

Homogenize the cells using a Dounce homogenizer (20-30 strokes) on ice.

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken

cells.

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to

pellet the mitochondria.

Discard the supernatant. Resuspend the mitochondrial pellet in 100-200 µL of Assay Buffer.

Alternatively, for whole-cell lysate, resuspend the cell pellet from step 2 in a suitable lysis

buffer and proceed after centrifugation to remove debris.

Determine the protein concentration of the mitochondrial fraction or lysate using a standard

method (e.g., Bradford or BCA assay).

Adjust the protein concentration to 0.1-1.0 mg/mL with Assay Buffer. Keep samples on ice.

B. From Tissue

Excise ~50-100 mg of fresh or frozen tissue.

Mince the tissue thoroughly on a cold surface.

Add 1 mL of ice-cold Mitochondria Isolation Buffer per 100 mg of tissue.

Homogenize using a Potter-Elvehjem homogenizer or similar device on ice.
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Proceed from step 5 of the cultured cell protocol.

Protocol 2: Spectrophotometric Activity Assay
Set up a UV-compatible spectrophotometer to measure absorbance at 263 nm in kinetic

mode. The temperature should be maintained at 37°C.

Prepare a master mix for the required number of reactions. For each reaction, prepare the

Assay Mix as described in the table below.

Pipette 950 µL of the Assay Mix into a 1 mL quartz cuvette.

Add 50 µL of the prepared sample (mitochondrial suspension or cell lysate) to the cuvette.

Mix gently by inversion.

Place the cuvette in the spectrophotometer and incubate for 2-3 minutes to allow the

temperature to equilibrate.

Initiate the reaction by adding 10 µL of 5 mM Crotonyl-CoA solution (final concentration 50

µM). Mix immediately.

Record the decrease in absorbance at 263 nm every 15 seconds for 5-10 minutes. Ensure

the rate is linear during the measurement period.

Run a blank reaction containing all components except the enzyme sample to account for

any non-enzymatic substrate degradation.

Component
Volume for one 1mL
reaction

Final Concentration

Assay Buffer (100 mM Tris-

HCl, pH 7.4)
940 µL 94 mM

Sample (0.1-1.0 mg/mL

protein)
50 µL 5-50 µg protein

Crotonyl-CoA (5 mM stock) 10 µL 50 µM

Total Volume 1000 µL
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Protocol 3: Data Analysis and Calculations
Determine the rate of reaction by calculating the change in absorbance per minute

(ΔA₂₆₃/min) from the linear portion of the kinetic curve.

Calculate the enzyme activity using the Beer-Lambert law.

Formula: Activity (µmol/min/mL) = (ΔA₂₆₃/min * Total Reaction Volume (mL)) / (ε * Path Length

(cm))

Where:

ΔA₂₆₃/min: The rate of absorbance change per minute.

ε (Molar Extinction Coefficient): 6,700 M⁻¹cm⁻¹ for crotonyl-CoA at 263 nm.[5]

Path Length: Typically 1 cm for a standard cuvette.

Calculate the specific activity to normalize for protein concentration.

Formula: Specific Activity (U/mg or µmol/min/mg) = Activity (µmol/min/mL) / Protein

Concentration (mg/mL)

One unit (U) of enoyl-CoA hydratase activity is defined as the amount of enzyme that catalyzes

the conversion of 1 µmol of crotonyl-CoA per minute under the specified conditions.

Data Presentation and Reagents
Summary of Quantitative Data
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Parameter Value / Description Purpose

Wavelength (λ) 263 nm
Absorbance maximum for

crotonyl-CoA double bond.

Substrate Crotonyl-CoA
Common C4 substrate for

ECHS1.[5]

Substrate Stock Conc. 5 mM in dH₂O For initiating the reaction.

Final Substrate Conc. 50 µM
Typical concentration for

kinetic assays.

Molar Extinction (ε) 6,700 M⁻¹cm⁻¹
Constant for calculating activity

from absorbance.[5]

Assay Temperature 37°C
Optimal temperature for many

mammalian enzymes.

Sample Protein Conc. 0.1 - 1.0 mg/mL
Recommended range for

measurable activity.

Enzyme Activity Unit (U)
1 µmol of substrate consumed

per minute

Standard unit of enzyme

activity.

Materials and Reagents
Chemicals:

Crotonyl-Coenzyme A (Sigma-Aldrich, C4264 or equivalent)

Tris base

Hydrochloric Acid (HCl)

Sucrose

HEPES

EGTA
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Bovine Serum Albumin (BSA)

Reagents for protein quantification (e.g., Bradford reagent)

Buffers:

Mitochondria Isolation Buffer: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Add

BSA to 0.1% (w/v) just before use.

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

Equipment:

UV/Vis Spectrophotometer with kinetic measurement capability and temperature control.

Quartz cuvettes (1 cm path length)

Refrigerated centrifuge

Homogenizer (Dounce or Potter-Elvehjem)

Micropipettes

Standard lab consumables (tubes, etc.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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